![molecular formula C28H28N2O6 B15168872 4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine CAS No. 905722-73-8](/img/structure/B15168872.png)
4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine is an organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of two bipyridine units connected through a central bipyridine core, with each bipyridine unit further substituted with two 3,5-dimethoxyphenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated bipyridine with a boronic acid derivative under palladium catalysis.
Substitution with 3,5-Dimethoxyphenylmethoxy Groups: The bipyridine core is then subjected to a substitution reaction with 3,5-dimethoxyphenylmethoxy groups.
Industrial Production Methods
Industrial production of 4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction may produce reduced bipyridine compounds .
Scientific Research Applications
4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Organic Electronics: It can be employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coordination Chemistry:
Biological Research: The compound may also be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its bipyridine units. This coordination can influence the electronic properties of the metal center, leading to catalytic activity or other functional properties . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: A simpler derivative with methoxy groups instead of 3,5-dimethoxyphenylmethoxy groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A derivative with trifluoromethyl groups, which can impart different electronic properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: A derivative with bulky tert-butyl groups, affecting the steric properties of the compound.
Uniqueness
4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine is unique due to the presence of the 3,5-dimethoxyphenylmethoxy groups, which can influence its electronic and steric properties. These substituents can enhance the compound’s solubility, stability, and potential interactions with other molecules, making it suitable for specific applications in materials science, organic electronics, and coordination chemistry .
Properties
CAS No. |
905722-73-8 |
|---|---|
Molecular Formula |
C28H28N2O6 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxy]-2-[4-[(3,5-dimethoxyphenyl)methoxy]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H28N2O6/c1-31-23-9-19(10-24(13-23)32-2)17-35-21-5-7-29-27(15-21)28-16-22(6-8-30-28)36-18-20-11-25(33-3)14-26(12-20)34-4/h5-16H,17-18H2,1-4H3 |
InChI Key |
VTXPSRPWMDPMSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC(=NC=C2)C3=NC=CC(=C3)OCC4=CC(=CC(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
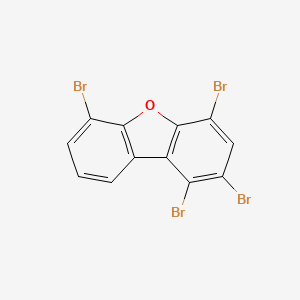
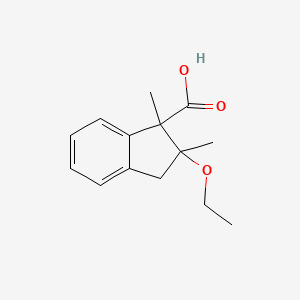
![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)
![Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)](/img/structure/B15168799.png)
![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)
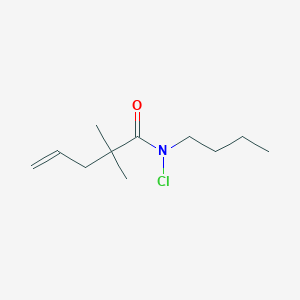
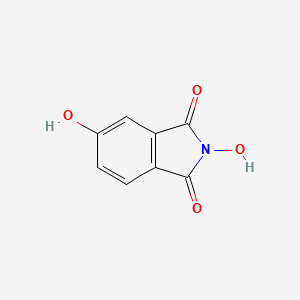
![2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene](/img/structure/B15168815.png)
![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)
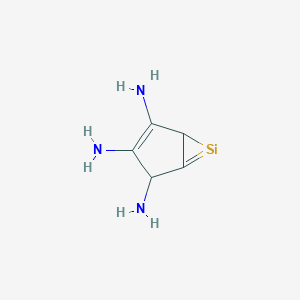
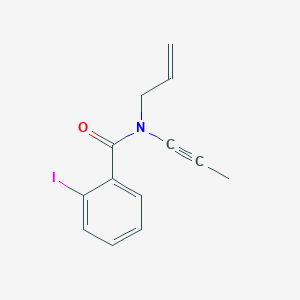
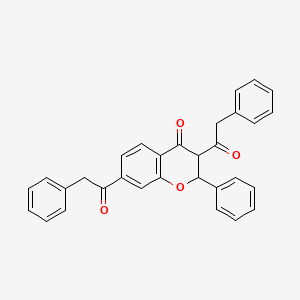
![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
